molecular formula C3H8N2S B589348 1,3-Dimethylthiourea-d6 CAS No. 1329488-72-3

1,3-Dimethylthiourea-d6

Cat. No. B589348
CAS RN: 1329488-72-3
M. Wt: 110.208
InChI Key: VLCDUOXHFNUCKK-WFGJKAKNSA-N
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Description

1,3-Dimethylthiourea-d6, also known as 1,3-Bis (trideuteriomethyl)thiourea, is a chemical compound with the molecular formula C3H8N2S . It has a molecular weight of 110.21 g/mol . This compound is used as an intermediate in the preparation of labeled Arginine derivatives.


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The InChI representation of its structure is InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3, (H2,4,5,6)/i1D3,2D3 . The Canonical SMILES representation is CNC(=S)NC, and the Isomeric SMILES representation is [2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H] .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 110.21 g/mol, an XLogP3 of -0.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 110.07847991 g/mol . The topological polar surface area is 56.2 Ų, and the heavy atom count is 6 . The compound has an isotope atom count of 6 .

Scientific Research Applications

Inhibition of Melanoma Cell Growth

1,3-Dimethylthiourea (DMTU) has demonstrated potential in inhibiting the growth of melanoma cells. Studies have shown that DMTU not only inhibits melanoma cell growth but also induces phenotypic changes in these cells, including alterations in mitochondria. This effect is associated with a decrease in ATP content, suggesting an impact on energy metabolism (Fux et al., 1991). Another study confirmed the anti-proliferative effects of DMTU on melanoma cells, noting that DMTU treatment resulted in changes in cell morphology and an increase in melanin content (Nordenberg et al., 1985).

Role in Arsenic Stress Tolerance in Plants

Research has shown that DMTU plays a significant role in enhancing plant resistance to arsenic toxicity. In studies involving Cajanus cajan L., DMTU treatment led to a reduction in reactive oxygen species and lipid peroxidation, suggesting a protective role against oxidative damage induced by arsenic exposure (Yadu et al., 2019).

Environmental Applications

DMTU has been used in the development of environmentally friendly deep eutectic solvents (DESs) for nitric oxide (NO) capture. A study found that 1,3-DMTU-derived DESs exhibited excellent NO absorption performance, indicating a potential environmental application of DMTU in controlling air pollutants (Sun et al., 2017).

Antioxidant Properties

DMTU's role as an antioxidant has been explored in various contexts. For instance, its ability to scavenge hydroxyl radicals was investigated in the context of acute lung injury. DMTU consumption was found to reflect hydrogen peroxide concentrations and the severity of lung injury, indicating its potential as a marker for oxidative stress in biological systems (Jackson et al., 1985).

Protective Effects Against Light-Induced Retinal Damage

DMTU has shown protective effects against retinal light damage in animal models. Studies found that treatment with DMTU provided significant protection against rhodopsin loss and preserved retinal morphometry in rats exposed to intense visible light (Organisciak et al., 1992; Ranchon et al., 1999).

properties

IUPAC Name

1,3-bis(trideuteriomethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCDUOXHFNUCKK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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